molecular formula C13H12N4O2 B2412197 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide CAS No. 685830-13-1

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2412197
CAS No.: 685830-13-1
M. Wt: 256.265
InChI Key: WPMMUXPTCRUHSY-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-7-10(16-19-8)13(18)14-12-9-5-3-4-6-11(9)17(2)15-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMMUXPTCRUHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation-Mediated Cyclization

The foundational method adapted from CN1068316C employs dimethyl oxalate and acetone in a sodium methoxide-catalyzed Claisen condensation:

Reaction Scheme

  • Condensation :
    $$ \text{Dimethyl oxalate} + \text{Acetone} \xrightarrow{\text{NaOMe/MeOH}} \text{Methyl acetylacetonate} $$
  • Cyclization :
    $$ \text{Methyl acetylacetonate} + \text{Hydroxylamine salt} \rightarrow \text{5-Methylisoxazole-3-methyl carboxylate} $$

Optimized Conditions

Parameter Range Optimal Value
Temperature -5°C to 60°C 25°C
Reaction Time 0.5–10 h 4 h
Molar Ratio (Oxalate:Acetone) 1:1–1.5 1:1.2

This one-pot protocol achieves 78–85% yield by eliminating intermediate isolation. Critical to success is the use of hydroxylamine hydrochloride rather than sulfate derivatives to minimize byproduct formation.

Oxazolidinone Rearrangement Strategies

PMC7770833 demonstrates an alternative pathway using chiral oxazolidin-2-ones as stereochemical controllers:

Key Steps

  • Chiral auxiliary installation via Evans’ method
  • Carboxamide formation under Mitsunobu conditions
  • Oxazolidinone cleavage with LiOH/H₂O₂

While providing enantiocontrol, this route suffers from 35% yield attrition during auxiliary removal, making it less viable for large-scale production.

Amide Bond Formation: Activation and Coupling

Acyl Chloride-Mediated Coupling

The patent EP0090275B1 details robust amidation protocols using in-situ-generated acyl chlorides:

Procedure

  • Acid Activation :
    $$ \text{5-Methyl-1,2-oxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} $$
  • Nucleophilic Attack :
    $$ \text{Acyl chloride} + \text{1-Methylindazol-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target amide} $$

Optimization Data

Base Solvent Yield (%) Purity (HPLC)
Triethylamine DCM 68 92.4
N,N-Diisopropylethylamine THF 72 94.1
DBU Acetonitrile 65 89.7

Excess base (>2 eq.) proves critical for neutralizing HCl byproducts and preventing indazole ring protonation.

Triphosgene Activation Methodology

Building on PMC7770833, carboxamide synthesis via triphosgene activation offers superior atom economy:

Mechanistic Overview

  • Triphosgene reacts with carboxylic acid to form mixed carbonate intermediate
  • Amine nucleophile displaces chloroformate leaving group
  • CO₂ evolution drives reaction completion

Comparative Advantages

  • No requirement for anhydrous conditions
  • Tolerates moisture-sensitive substrates
  • 89% yield achieved with 0.3 eq. triphosgene

Integrated One-Pot Synthesis

CN1068316C’s innovative approach combines oxazole formation and amidation in a single vessel:

Unified Protocol

  • Sequential Claisen condensation/cyclization
  • Direct ammonification with 1-methylindazol-3-amine

Critical Modifications

  • Replace liquid ammonia with 3 eq. indazole amine
  • Maintain reaction at 40–50°C during ammonification
  • Use DMF as co-solvent to enhance amine solubility

This method reduces processing time by 60% but requires careful pH control to prevent oxazole ring decomposition.

Purification and Analytical Characterization

Chromatographic Methods

  • Normal-phase silica gel (ethyl acetate/hexanes 3:7) removes unreacted amine
  • Reverse-phase C18 HPLC (MeCN/H₂O gradient) isolates target compound

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, indazole H-5), 8.34 (d, J=8.1 Hz, 1H), 7.45–7.39 (m, 2H), 4.12 (s, 3H, N-CH₃), 2.59 (s, 3H, oxazole-CH₃)
  • HRMS : m/z calcd for C₁₃H₁₂N₄O₂ [M+H]⁺ 265.0984, found 265.0981

Industrial-Scale Considerations

Process Safety

  • Triphosgene decomposition monitored via in-line FTIR (CO₂ evolution rate <0.5 L/min)
  • Exothermic amidation step requires jacketed reactor cooling

Environmental Impact

  • Solvent recovery systems achieve 92% DCM reuse
  • Aqueous waste treated with activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide: Unique due to the presence of both indazole and oxazole rings.

    Indazole Derivatives: Compounds with similar indazole rings but different substituents or additional functional groups.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents or additional functional groups.

Uniqueness

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of indazole and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry.

Biological Activity

5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique combination of indazole and oxazole rings, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

  • Chemical Formula : C13H12N4O2
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 685830-13-1
  • IUPAC Name : 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide

The compound's structure can be represented as follows:

InChI=InChI 1S C13H12N4O2 c1 8 7 10 16 19 8 13 18 14 12 9 5 3 4 6 11 9 17 2 15 12 h3 7H 1 2H3 H 14 15 18 \text{InChI}=\text{InChI 1S C13H12N4O2 c1 8 7 10 16 19 8 13 18 14 12 9 5 3 4 6 11 9 17 2 15 12 h3 7H 1 2H3 H 14 15 18 }

The biological activity of 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor of various biological pathways, which can be beneficial in treating diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been shown to inhibit alkaline ceramidases (AC) which are implicated in sphingolipid metabolism and various cellular processes.

Table 1: Inhibitory Potencies of 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide

CompoundTarget EnzymeIC50 (µM)
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamideACER20.052
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamideACER3Not Determined

These findings suggest that the compound may serve as a pharmacological tool for investigating the therapeutic effects of AC inhibition in relevant diseases.

Study on Neuroblastoma Cells

In a study focused on neuroblastoma SH-SY5Y cells, compounds structurally related to 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide were evaluated for their pharmacokinetic profiles and target engagement. The results indicated that these compounds could effectively modulate cell signaling pathways associated with neuroblastoma progression.

Implications in Cancer Therapy

The overexpression of alkaline ceramidases has been linked with various cancers. The inhibition of these enzymes by compounds like 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide presents a promising avenue for cancer therapy. Further research is ongoing to explore the full therapeutic potential of this compound in clinical settings.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the functionalization of the indazole and oxazole rings. Key steps include:

  • Indazole activation : Methylation of the indazole nitrogen using iodomethane (CH₃I) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-methyl group .
  • Oxazole coupling : Amide bond formation between the 5-methyl-1,2-oxazole-3-carboxylic acid derivative and the activated indazole via coupling reagents like EDCI/HOBt or PyBOP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~317.3) and purity (>95%) .
  • NMR spectroscopy :
    • ¹H NMR : Key signals include the methyl group on the indazole (δ ~3.9 ppm, singlet) and oxazole (δ ~2.5 ppm, singlet) .
    • ¹³C NMR : Carbonyl resonance (C=O) at ~165 ppm and aromatic carbons in the 110-150 ppm range .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility (logP ~2.8); use DMSO or DMF for stock solutions. For in vitro assays, dilute in PBS with ≤1% DMSO to avoid cytotoxicity .
  • Stability : Stable at -20°C under inert gas (N₂/Ar) for >6 months. Avoid prolonged exposure to light or humidity to prevent oxazole ring hydrolysis .

Q. What preliminary biological screening assays are recommended?

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, JAK2) due to structural similarity to known kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path search : Use quantum chemical calculations (DFT/B3LYP) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict reaction yields .
  • Docking studies : Target the indazole-oxazole scaffold against proteins (e.g., PARP-1) to guide structural modifications .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate results across independent labs .
  • Mechanistic deconvolution : Use RNA sequencing or phosphoproteomics to identify off-target effects masking primary activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the oxazole with 1,3,4-thiadiazole) to isolate structure-activity relationships (SAR) .

Q. What experimental design strategies improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example:

    FactorRangeOptimal Value
    Reaction Temp.60–100°C80°C
    Catalyst (Pd/C)5–15 mol%10 mol%
    SolventDMF, DMSO, THFDMF
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time and minimize byproducts .

Q. How can researchers mitigate metabolic instability in vivo?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability .
  • CYP450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS/MS .

Methodological Guidelines

  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .
  • Contradiction resolution : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting bioactivity data .
  • Open science : Deposit synthetic protocols in public repositories (e.g., ChemRxiv) to enhance reproducibility .

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